PD-118057

Descripción general

Descripción

Aplicaciones Científicas De Investigación

PD-118057 tiene varias aplicaciones de investigación científica, incluyendo:

Farmacología: Se utiliza para estudiar el canal de potasio hERG, que es importante para la repolarización cardíaca.

Neurociencia: This compound también se utiliza para investigar el papel de los canales de potasio en la excitabilidad neuronal y la señalización.

Desarrollo de fármacos: El compuesto sirve como un compuesto líder para desarrollar nuevos fármacos que se dirigen a los canales de potasio para diversas aplicaciones terapéuticas.

Mecanismo De Acción

PD-118057 ejerce sus efectos al unirse a la hélice del poro del canal de potasio hERG1, lo que atenúa la inactivación y mejora la conductancia de iones potasio . Esta interacción aumenta la probabilidad de apertura del canal, facilitando así el flujo de iones potasio y contribuyendo a la repolarización de los potenciales de acción cardíacos . Los objetivos moleculares involucrados incluyen residuos específicos en la hélice del poro y el segmento S6 del canal hERG1 .

Análisis Bioquímico

Biochemical Properties

PD-118057 plays a crucial role in biochemical reactions, particularly in the context of the hERG potassium channel . It interacts with the hERG channel, leading to its activation . The nature of these interactions involves the compound binding to the channel, resulting in changes in the channel’s function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating the activity of the hERG potassium channel . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the hERG potassium channel . It binds to a hydrophobic pocket formed by L646 of one hERG1 subunit and F619 of an adjacent subunit . This interaction attenuates fast P-type inactivation and increases the open probability of hERG1 channels .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in studies involving the hERG potassium channel

Dosage Effects in Animal Models

While there is information available on the effects of this compound on the hERG potassium channel

Metabolic Pathways

The metabolic pathways that this compound is involved in are primarily related to its role as an activator of the hERG potassium channel

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely related to its role as an activator of the hERG potassium channel

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are likely related to its role as an activator of the hERG potassium channel

Métodos De Preparación

La síntesis de PD-118057 involucra varios pasos, comenzando con la preparación de los compuestos intermedios. La ruta sintética generalmente incluye los siguientes pasos:

Formación del intermedio: El paso inicial involucra la reacción de 3,4-diclorofeniletilamina con cloruro de 4-bromobencilo para formar un compuesto intermedio.

Reacción de acoplamiento: El intermedio se acopla luego con ácido 2-aminobenzoico bajo condiciones de reacción específicas para producir this compound.

Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente siguen rutas sintéticas similares con optimizaciones para la producción a gran escala.

Análisis De Reacciones Químicas

PD-118057 se somete a varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: El compuesto también puede sufrir reacciones de reducción, particularmente en el grupo nitro, si está presente.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Comparación Con Compuestos Similares

PD-118057 es único entre los activadores del canal hERG debido a su sitio de unión específico y su mecanismo de acción. Compuestos similares incluyen:

Thapsagargina: Aunque no es un activador directo del canal hERG, muestra efectos similares en el canal en ciertas condiciones.

This compound destaca por su capacidad de mejorar la conductancia de iones potasio sin alterar significativamente las propiedades de compuerta del canal hERG .

Propiedades

IUPAC Name |

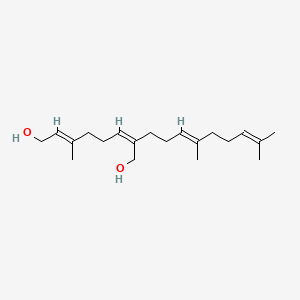

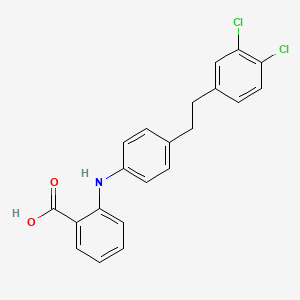

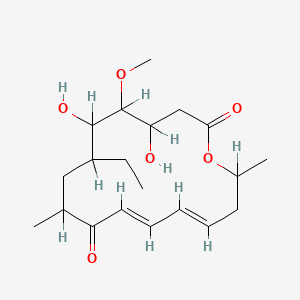

2-[4-[2-(3,4-dichlorophenyl)ethyl]anilino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2NO2/c22-18-12-9-15(13-19(18)23)6-5-14-7-10-16(11-8-14)24-20-4-2-1-3-17(20)21(25)26/h1-4,7-13,24H,5-6H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQOSCDABPVAFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)CCC3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432075 | |

| Record name | PD-118057 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313674-97-4 | |

| Record name | PD-118057 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-118057 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: PD-118057 binds to a specific site on the hERG1 channel, distinct from the binding sites of other known activators like RPR260243 and NS1643. [, ] This binding interaction primarily attenuates the fast P-type inactivation of the channel without significantly affecting the deactivation kinetics. [] By reducing inactivation, this compound increases the open probability of hERG1 channels, leading to an enhanced potassium conductance. [] This increased potassium current can then counteract the prolongation of the QT interval, a major risk factor for cardiac arrhythmias. []

ANone: While the provided abstracts don't contain specific spectroscopic data, the molecular formula of this compound (2-[[4-[2-(3,4-Dichlorophenyl)ethyl]phenyl]amino]benzoic acid) can be deduced from its chemical name. Based on this formula, the molecular weight of this compound is calculated to be 402.3 g/mol. Further investigation into databases like PubChem or ChemSpider would be required to access detailed spectroscopic information.

A: Studies utilizing whole-cell patch-clamp techniques have shown that this compound enhances the peak outward potassium current in cells expressing hERG1 channels. [] This effect is concentration-dependent, with increasing concentrations of this compound leading to a greater increase in current amplitude. [] Importantly, this compound doesn't appear to significantly alter the voltage dependence or kinetics of other important cardiac ion channels like INa, ICa,L, IK1, and IKs, suggesting a degree of selectivity for hERG1. []

A: Research using an ex vivo zebrafish whole heart model has demonstrated that this compound can shorten the action potential duration (APD), an effect opposite to that of hERG1 blockers. [] This APD abbreviation is a desirable outcome in the context of long QT syndrome, where prolonged APDs contribute to arrhythmia risk. [] Furthermore, studies have shown that this compound can prevent both APD and QT interval prolongation induced by dofetilide, a known hERG1 blocker. []

A: Research has indicated that even minor alterations to the structure of this compound can significantly impact its activity. [, ] For instance, mutations in the pore helix (F619) or S6 segment (L646) of the hERG1 channel, which are predicted to interact with this compound, abolish its agonist activity. [] Conversely, mutations of nearby residues (C643, M645) enhance this compound's effects, suggesting a crucial role of steric factors in the binding interaction. [] This highlights the importance of specific structural features for this compound's activity and the need for careful consideration when designing analogs.

ANone: Despite promising preclinical data, research on this compound is still in its early stages. There's a lack of information on its pharmacokinetics, pharmacodynamics, long-term safety profile, and efficacy in humans. Further studies, including in vivo experiments in mammalian models and ultimately clinical trials, are needed to fully elucidate its therapeutic potential and determine its suitability as a treatment for cardiac arrhythmias.

A: this compound represents a distinct class of hERG1 activators termed "type 2 agonists," which primarily function by attenuating inactivation without affecting deactivation. [] This is in contrast to "type 1 agonists" like RPR260243, which both slow deactivation and attenuate inactivation. [] This difference in mechanism of action could have implications for their therapeutic profiles, particularly concerning potential side effects.

A: The sensitivity of this compound to specific residues within the hERG1 channel makes it a valuable tool for studying channel structure-function relationships. [, ] Its ability to selectively enhance hERG1 currents without affecting other cardiac ion channels also makes it useful for dissecting the specific contribution of hERG1 to various physiological and pathological processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[3-[(3-Heptyl-4-methyl-3H-thiazol-2-ylidene)ethylidene]propenylene]bis[3-heptyl-4-methylthiazolium] diiodide](/img/structure/B1678518.png)